Cas no 140653-02-7 (Urea,N-(4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl)-N'-phenyl-)

140653-02-7 structure
Nome do Produto:Urea,N-(4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl)-N'-phenyl-
Urea,N-(4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl)-N'-phenyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Urea,N-(4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl)-N'-phenyl-
- 1-(4-chloro-1-oxo-3-propoxyisochromen-7-yl)-3-phenylurea
- ICD 1578
- Urea,N-[4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl]-N'-phenyl- (9CI)
- CHEMBL140958
- Urea, N-(4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl)-N'-phenyl-
- UNII-00541O72RY
- Q27231318
- 7-Phenylureido-4-chloro-3-propyloxyisocoumarin
- ICD-1578
- SCHEMBL7311335
- 140653-02-7
- N-(4-Chloro-1-oxo-3-propoxy-1H-isochromen-7-yl)-N'-phenylurea #
- 7-N-phenylcarbamoylamino-4-chloro-3-propyloxyisocoumarin
- NTIRQLXQCVZDJU-UHFFFAOYSA-N
- 00541O72RY
- 4-Chloro-7-(3-phenylureido)-3-(propyloxy)-1H-2-benzopyran-1-one
-
- Inchi: InChI=1S/C19H17ClN2O4/c1-2-10-25-18-16(20)14-9-8-13(11-15(14)17(23)26-18)22-19(24)21-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H2,21,22,24)
- Chave InChI: NTIRQLXQCVZDJU-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC(NC(NC3C=CC=CC=3)=O)=CC=2C(=O)OC=1OCCC
Propriedades Computadas
- Massa Exacta: 372.08781
- Massa monoisotópica: 372.0876847g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 5
- Complexidade: 560
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 76.7Ų
- XLogP3: 3.9
Propriedades Experimentais
- PSA: 76.66
Urea,N-(4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl)-N'-phenyl- Literatura Relacionada
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
140653-02-7 (Urea,N-(4-chloro-1-oxo-3-propoxy-1H-2-benzopyran-7-yl)-N'-phenyl-) Produtos relacionados
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 55290-64-7(Dimethipin)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
